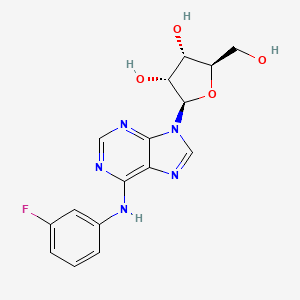

N-(3-Fluorophenyl)adenosine

Overview

Description

Synthesis Analysis

The synthesis of N-glycosides, a category to which FPAdo belongs, involves the attachment of a sugar component to an aglycon through a nitrogen atom, establishing a C–N–C linkage . The synthesis of complex nucleoside antibiotics has been reviewed .Molecular Structure Analysis

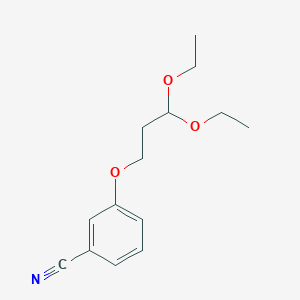

The structure of FPAdo is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances . Unfortunately, specific physical and chemical properties of “N-(3-Fluorophenyl)adenosine” are not available in the search results.Scientific Research Applications

Fluorescent Aptasensors for Adenosine Detection : Research has led to the development of fluorescent aptasensors for adenosine detection. For instance, graphene oxide (GO)-based fluorescent aptasensors employ exonuclease III (Exo III) as a signal amplifying element. These are significant in clinical diagnostics and drug developments due to their high sensitivity and selectivity for adenosine (Hu et al., 2012).

Selective Adenosine Receptor Antagonists : Compounds like 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, similar in structure to N-(3-Fluorophenyl)adenosine, have been synthesized as selective antagonists for adenosine receptors. These have applications in understanding and possibly treating various neurological and cardiovascular diseases (Li et al., 1999).

Probe of DNA Structure and Dynamics : Adenosine analogs like 2-Aminopurine have been used as fluorescence probes to study protein-induced conformational changes in DNA. This has implications in molecular biology and genetic research (Rachofsky et al., 2001).

Vasodilator Effects in Coronary Circulation : Adenosine has been studied for its potent vasodilator effects in coronary circulation. This has potential applications in cardiology, particularly in the study of human coronary circulation (Wilson et al., 1990).

Regulation of Inflammation : Adenosine and its receptors have been identified as feedback regulators of inflammation, which is crucial in understanding and treating various inflammatory disorders (Haskó & Cronstein, 2013).

Radioisotopic Studies of Brain Function : Adenosine derivatives have been used in radioisotopic methods for studying brain functions. This has applications in neuroscience, particularly in understanding neurohormonal effects on the brain (Shimizu et al., 1969).

Fluorescent Antagonists for Receptor Studies : Fluorescent ligands based on adenosine have been developed for studying the distribution and organization of adenosine receptors. This is critical for pharmaceutical research and drug development (Vernall et al., 2012).

mRNA Methylation Studies : N-(3-Fluorophenyl)adenosine and its derivatives have been used in the study of mRNA methylation, which is important in understanding gene expression and regulation (Meyer et al., 2012).

Enzyme Studies : Adenosine derivatives are crucial in the study of enzymes like dehydrogenases and kinases, which play vital roles in various biochemical reactions (Colman et al., 1977).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluorophenyl acetate”, indicates that it is a combustible liquid and precautions should be taken to avoid heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

Adenosine and its receptors have been implicated in a wide range of physiological effects and pathological conditions, suggesting that pharmacological agents that activate adenosine receptors could have huge potential for therapeutic use in different pathological conditions . Future studies should be done to carefully delineate if this protective effect is reproduced in the human stomach .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXXQWVMLPKMU-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780233 | |

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Fluorophenyl)adenosine | |

CAS RN |

29204-64-6 | |

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)

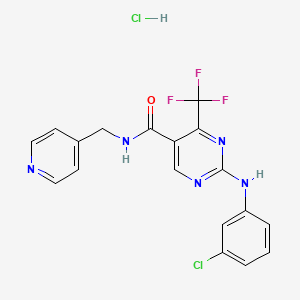

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

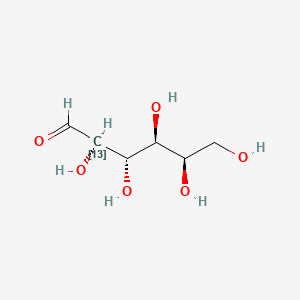

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

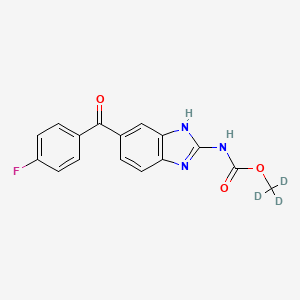

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)